molecular formula C6H10O4S B1681305 3,3'-Thiodipropionic acid CAS No. 111-17-1

3,3'-Thiodipropionic acid

Cat. No. B1681305
CAS RN: 111-17-1
M. Wt: 178.21 g/mol
InChI Key: ODJQKYXPKWQWNK-UHFFFAOYSA-N
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Description

3,3’-Thiodipropionic acid is an antioxidant used to prevent fats and oils from going rancid . It has the same functionality as BHA, BHT, and propyl gallate . It is also an organic disulfide that can be used as a ligand for the synthesis of cadmium and zinc coordination polymers with luminescent properties .


Synthesis Analysis

Variovorax paradoxus strain TBEA6 is known to utilize 3,3’-thiodipropionate (TDP) as the only source of carbon and energy. It cleaves TDP to 3-mercaptopropionate (3MP), which is a direct precursor for polythioester synthesis . A prime monomer 3,3’-thiodipropionic acid was mixed with other monomers such as 1,4 butanediol and 1,4 butanedioic acid to produce aliphatic random copolyester Poly (butylthiodipropionate-co-butylbutanedioate) (PBTBB) by direct melt polycondensation method .


Molecular Structure Analysis

The molecular formula of 3,3’-Thiodipropionic acid is C6H10O4S . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3,3’-Thiodipropionic acid is an organic disulfide . It can be used as a ligand for the synthesis of cadmium and zinc coordination polymers with luminescent properties .


Physical And Chemical Properties Analysis

3,3’-Thiodipropionic acid is a white fine crystalline powder . The physical properties such as solubility by solubility test, inherent viscosity by Ubbelohde viscometer, Tg by differential scanning colorimetry (DSC) and the crystalline nature by X-ray diffraction (XRD) technique of synthesized polymer were investigated .

Scientific Research Applications

Biotechnological Synthesis

  • TDP is used as a precursor substrate for biotechnological synthesis of 3-mercaptopropionic acid-containing polythioesters. Research on the catabolism of TDP by the bacterium Variovorax paradoxus has been instrumental in engineering novel polythioester biosynthesis pathways (Bruland et al., 2009).

Ozonolysis Reactions

  • TDP and its salts have been found effective as reductive quench reagents in the ozonolysis of olefins, serving as alternatives to methyl sulfide without its drawbacks (Appell et al., 1995).

Microbial Catabolism

  • TDP's catabolism was investigated in Variovorax paradoxus, leading to insights about microbial processes involving flavin-dependent oxidoreductases. This research contributes to understanding microbial metabolism of TDP (Meinert et al., 2018).

Metal-Organic Frameworks

  • A novel three-dimensional Ag(I)-TDP metal–organic framework was synthesized, showing potential for hydrogen gas storage applications. This research highlights TDP's role in creating new materials with specific functions (Arıcı et al., 2012).

TDP Transport in Bacteria

  • Studies on the bacterium Variovorax paradoxus TBEA6 revealed the involvement of specific proteins in the transport of TDP into cells, aiding in understanding bacterial metabolism and potential biotechnological applications (Reddy & Steinbüchel, 2021).

Antioxidant Production

  • TDP is used to synthesize medium- and long-chain dialkyl thiodipropionates, serving as antioxidants in various applications. This demonstrates TDP's utility in producing chemically important compounds (Weber et al., 2006).

Vibrational Spectra Analysis

  • The Raman and infrared spectra of TDP and its potassium salts were recorded and analyzed, contributing to the understanding of molecular structures and interactions (Ramsis et al., 1998).

Bacterial Recovery and Repair

  • TDP significantly increased the recovery of injured Escherichia coli cells, highlighting its potential in microbiological studies and applications (McDonald et al., 1983).

Copolyester Synthesis

  • TDP is mixed with other monomers for the production of copolyesters like Poly(butylthiodipropionate-co-butylbutanedioate), which have been studied for their physical properties and potential biological applications (Sudhakar & Kalpana, 2021).

Kinetic Studies

  • Studies on the kinetics of the one-electron oxidation of TDP by hydroxyl radicals provided insights into the formation of specific intermediates and products, enhancing the understanding of TDP's chemical behavior (Bobrowski et al., 1998).

Safety And Hazards

3,3’-Thiodipropionic acid causes eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Inhalation causes respiratory tract irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

3,3’-Thiodipropionic acid (TDP) is a possible precursor for the synthesis of polythioesters . The bacterium Variovorax paradoxus TBEA6 strain can use TDP as a single source of carbon and energy . This opens up new possibilities for the synthesis of polythioesters using 3,3’-Thiodipropionic acid as a precursor.

properties

IUPAC Name

3-(2-carboxyethylsulfanyl)propanoic acid
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InChI

InChI=1S/C6H10O4S/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)
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InChI Key

ODJQKYXPKWQWNK-UHFFFAOYSA-N
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Canonical SMILES

C(CSCCC(=O)O)C(=O)O
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Molecular Formula

C6H10O4S
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DSSTOX Substance ID

DTXSID8044200
Record name 3,3'-Thiodipropionic acid
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Molecular Weight

178.21 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] Lustrous pearlescent solid; [CHEMINFO] White powder with a stench; [Alfa Aesar MSDS], Solid
Record name Propanoic acid, 3,3'-thiobis-
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Solubility

FREELY SOL IN HOT WATER, ALC, ACETONE; 1 G DISSOLVES IN 26.9 ML WATER @ 26 °C, 37.2 mg/mL at 26 °C
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Vapor Pressure

0.0000143 [mmHg]
Record name Thiodipropionic acid
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Product Name

3,3'-Thiodipropionic acid

Color/Form

NACREOUS LEAFLETS FROM HOT WATER

CAS RN

111-17-1
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Melting Point

134 °C
Record name THIODIPROPIONIC ACID
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Synthesis routes and methods

Procedure details

U.S. Pat. No. 5,256,818 to Tomioka discloses a method for making β-mercaptopropionic acid (HSCH2XH2COOH) by reacting alkaline thiodipropionate obtained from solid thiodipropionic acid, with alkaline sulfide. Specifically, sodium or potassium hydroxide is used to convert solid thiodipropionic acid to the corresponding thiodipropionate, which in turn is reacted with sodium sulfide at a temperature of 110° to 130° C. for one or several hours, preferably in the presence of residual alkaline hydroxide. The resulting solution is acidified with a strong acid to form the β-mercaptopropionic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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